bicyclo[2.2.1]hept-2-en-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
803611-98-5 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-en-1-amine |
InChI |
InChI=1S/C7H11N/c8-7-3-1-6(5-7)2-4-7/h1,3,6H,2,4-5,8H2 |
InChI Key |
AYWZMOHWFNTOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C=C2)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 2.2.1 Hept 2 En 1 Amine and Its Derivatives
Diels-Alder Cycloaddition Strategies for Norbornene Core Formation
The Diels-Alder reaction stands as a cornerstone for the formation of the norbornene core, the foundational structure of bicyclo[2.2.1]hept-2-en-1-amine. This powerful cycloaddition reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to create a six-membered ring. libretexts.orglibretexts.org
Intermolecular Diels-Alder Reactions for Bicyclo[2.2.1]heptane Framework Construction
The construction of the bicyclo[2.2.1]heptane framework is commonly achieved through an intermolecular Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. scientific.netresearchgate.net Cyclopentadiene, being locked in the reactive s-cis conformation, is an excellent diene for this purpose. libretexts.orgjove.com The reaction readily proceeds to form the bicyclic skeleton. acs.orgnih.govnii.ac.jp For instance, the reaction of cyclopentadiene with a dienophile containing a nitrogen precursor, such as a nitro-substituted alkene, can directly lead to a norbornene derivative poised for conversion to the target amine. A known synthetic route to a derivative, rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride, utilizes a Diels-Alder reaction between (E)-3-methyl-1-nitrobut-1-ene and cyclopentadiene. google.com
The efficiency of the Diels-Alder reaction can be enhanced by using dienophiles with electron-withdrawing groups, which accelerates the reaction rate. libretexts.orglibretexts.org Various catalysts, including Lewis acids, can also be employed to promote the reaction and influence its stereochemical outcome. chemrxiv.orgchemrxiv.org
Stereochemical Control in Diels-Alder Adducts for Bicyclic Scaffolds
A critical aspect of the Diels-Alder reaction is its high degree of stereospecificity. The stereochemistry of the dienophile is retained in the resulting bicyclic product. libretexts.org When cyclic dienes like cyclopentadiene are used, two primary stereoisomeric products can be formed: the endo and exo adducts. jove.com The terms endo and exo describe the relative orientation of the substituent on the dienophile with respect to the diene's bridge. libretexts.orgjove.com
Generally, the endo product is formed faster and is considered the kinetic product due to favorable secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile. jove.com However, the exo product is often more sterically favored and thus the thermodynamic product. jove.com The choice of reaction conditions, such as temperature and the presence of catalysts, can influence the ratio of these stereoisomers. jove.commdpi.com For instance, in the synthesis of a norbornene derivative, the Diels-Alder reaction between cyclopentadiene and an acrylate (B77674) bearing a chiral auxiliary resulted in the formation of the endo-cycloadduct with high diastereoselectivity. chemrxiv.org
Post-Cycloaddition Functionalization to Introduce the Amine Moiety (e.g., nitro group reduction)
Following the formation of the norbornene framework via the Diels-Alder reaction, subsequent chemical transformations are necessary to introduce the amine functionality. A common and effective strategy involves the reduction of a nitro group that was incorporated into the dienophile prior to the cycloaddition. nih.govgoogle.com
The nitro group serves as a masked amine. After the Diels-Alder reaction, the nitro-substituted norbornene derivative can be reduced to the corresponding primary amine using various reducing agents. Catalytic hydrogenation is a widely used method for this transformation. google.com For example, the nitro group in the adduct formed from cyclopentadiene and a nitroalkene can be reduced using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere to yield the desired this compound. google.com
Catalytic Hydrogenation and Reduction Approaches
Catalytic hydrogenation and other reduction methods are pivotal not only for post-Diels-Alder functionalization but also as key steps in alternative synthetic routes to this compound and its derivatives. These methods can be employed to create the desired stereochemistry at the amine-bearing carbon and to convert other functional groups into amines.
Enantioselective Hydrogenation of Bicyclic Ketone Precursors
An alternative pathway to chiral bicyclic amines involves the asymmetric hydrogenation of a bicyclic ketone precursor, such as bicyclo[2.2.1]hept-5-en-2-one. chemsynthesis.com This ketone can be synthesized and then subjected to enantioselective hydrogenation to produce a chiral alcohol. This alcohol can then be converted to the amine with the desired stereochemistry.
Highly efficient catalyst systems, often based on ruthenium complexes with chiral ligands like BINAP, have been developed for the asymmetric hydrogenation of ketones, including bicyclic ketones. acs.orgnih.gov These catalysts can achieve high levels of enantioselectivity, providing access to specific enantiomers of the corresponding alcohols. acs.org For example, the hydrogenation of racemic 2-norbornanone with a specific Ru-catalyst system yielded both the exo and endo alcohol products with high enantiomeric excess. acs.org The resulting chiral alcohol can then be converted to the amine via standard functional group interconversions, such as conversion to a sulfonate ester followed by nucleophilic substitution with an azide (B81097) and subsequent reduction.
Reduction of Nitrile Intermediates to Amine Functionalities
The reduction of nitrile intermediates provides another versatile method for the synthesis of primary amines, including this compound. organic-chemistry.orglibretexts.org The nitrile group can be introduced into the bicyclic framework through various synthetic routes. For instance, a bicyclic alkyl halide can undergo nucleophilic substitution with a cyanide salt to introduce the nitrile functionality.
Asymmetric Synthesis and Chiral Resolution Techniques
The synthesis of enantiomerically pure bicyclic amines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. nih.govacs.org Various strategies have been developed to obtain these compounds in high enantiomeric purity, including enzymatic resolution, chiral chromatography, and the use of chiral auxiliaries and organocatalysts.
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution offers a powerful and environmentally benign approach to separate racemic mixtures of bicyclic amines and their precursors. This technique leverages the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.
For instance, the kinetic resolution of racemic alcohols, which are precursors to the corresponding amines, has been successfully demonstrated. Lipases are commonly employed for the stereoselective acylation of racemic alcohols. In a typical procedure, a racemic bicyclic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This method has been applied to the resolution of various bicyclic alcohols, including derivatives of bicyclo[2.2.1]heptan-2-ol. epo.orgresearchgate.netgoogle.com
A notable example involves the enzymatic resolution of racemic 1,4,5,6-tetrachloro-2-(hydroxymethyl)-7,7-dimethoxybicyclo[2.2.1]hept-5-ene using various lipases with vinyl acetate as the acetyl source. researchgate.net This process yielded the enantiomerically enriched acetate derivative, which serves as a valuable precursor for carbasugar derivatives. researchgate.net Similarly, the kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one has been achieved through asymmetric bioreduction using genetically engineered Saccharomyces cerevisiae, producing optically pure products. researchgate.net
Chiral Chromatographic Separation Methodologies (e.g., Supercritical Fluid Chromatography)
Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method. oup.comresearchgate.net For instance, the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one have been successfully separated on a Chiralcel OD-H column. oup.comresearchgate.net
Supercritical fluid chromatography (SFC) has emerged as a highly efficient and sustainable alternative to HPLC for chiral separations. researchgate.netshimadzu.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often modified with a small amount of an organic solvent. shimadzu.com The low viscosity and high diffusivity of supercritical fluids lead to faster separations and reduced solvent consumption compared to HPLC. shimadzu.com
Recent studies have highlighted the utility of SFC for the separation of primary hindered amines, including those with bicyclic scaffolds. researchgate.net The development of enhanced sub/supercritical fluid chromatography (eSFC) has further improved the chromatographic performance and productivity for the analysis and purification of a wide range of α,α-diaryl primary amine mixtures. researchgate.net
Table 1: Chiral Chromatographic Separation of Bicyclic Amine Derivatives
| Compound | Chromatographic Method | Chiral Stationary Phase | Mobile Phase | Result | Reference |
|---|---|---|---|---|---|
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | HPLC | Chiralcel OD-H | n-hexane-isopropanol (80:20, v/v) | Baseline separation of enantiomers | oup.comresearchgate.net |
Application of Chiral Auxiliaries and Organocatalysts in Bicyclic Amine Synthesis
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgyoutube.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org Evans oxazolidinones and camphorsultam are classic examples of chiral auxiliaries that have been widely used in various asymmetric reactions, including those for the synthesis of bicyclic systems. wikipedia.orgyoutube.com For example, camphorsultam was effectively used in the asymmetric construction of a core oxazoline (B21484) ring in the total synthesis of manzacidin B. wikipedia.org
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. caltech.edursc.org Chiral amines and their derivatives, such as imidazolidinones, can act as highly effective organocatalysts for a variety of transformations, including Diels-Alder reactions and conjugate additions. caltech.edu These catalysts operate by forming chiral iminium ions with α,β-unsaturated aldehydes, which then react with dienes or nucleophiles in a highly stereocontrolled manner. caltech.edu This approach has been successfully applied to the synthesis of chiral bicyclo[2.2.1]heptene derivatives with high enantioselectivity. caltech.edu Furthermore, camphor-derived diamines have been transformed into noncovalent bifunctional thiourea (B124793) organocatalysts, which have shown catalytic activity in conjugate addition reactions. researchgate.netsemanticscholar.org
Strategies for Enantiopure this compound Derivative Preparation
The preparation of enantiopure derivatives of this compound often involves a multi-step synthetic sequence starting from readily available chiral precursors or through the application of asymmetric methodologies. One common strategy is the asymmetric desymmetrization of meso compounds. For instance, enantiopure 7-azabicyclo[2.2.1]heptan-2-one can be synthesized via the asymmetric desymmetrization of a meso-precursor, providing a key intermediate for the synthesis of various aminocyclitols. acs.orgncl.res.in
Another approach involves the Diels-Alder reaction of a chiral dienophile or a diene bearing a chiral auxiliary. For example, the reaction of N-(tert-butoxycarbonyl)pyrrole with a chiral sulfonylacetylene derivative can lead to enantiomerically pure bicyclic adducts after a resolution step. nih.gov These adducts can then be further functionalized and converted into enantiopure bicyclic 1,2-diamines. nih.gov
Multi-Component Reactions for Bicyclic Amine Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecule synthesis. organic-chemistry.org
Mannich Reaction Based Syntheses Utilizing Bicyclo[2.2.1]hept-5-en-2-ylmethanol Derivatives
The Mannich reaction is a classic MCR that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. organic-chemistry.org This reaction has been effectively utilized for the synthesis of aminomethoxy derivatives of norbornene. researchgate.netbakhtiniada.ru
In a representative synthesis, bicyclo[2.2.1]hept-5-en-2-ylmethanol, which can be prepared from dicyclopentadiene (B1670491) and allyl alcohol, is reacted with formaldehyde and a secondary amine in a one-pot, three-component Mannich reaction. researchgate.net This reaction proceeds in benzene (B151609) at elevated temperatures and results in the formation of various aminomethoxy derivatives of bicyclo[2.2.1]heptane in moderate to good yields. researchgate.net
Table 2: Mannich Reaction of Bicyclo[2.2.1]hept-5-en-2-ylmethanol
| Secondary Amine | Product Yield (%) | Reference |
|---|---|---|
| Diethylamine | 65 | researchgate.net |
| Dipropylamine | 68 | researchgate.net |
| Dibutylamine | 71 | researchgate.net |
| Dipentylamine | 62 | researchgate.net |
| Dihexylamine | 58 | researchgate.net |
| Piperidine | 55 | researchgate.net |
| Morpholine | 48 | researchgate.net |
This methodology provides a convenient and effective route to a diverse range of nitrogen-containing bicyclic compounds that are of interest for their potential biological activities. researchgate.netuni-pannon.hu
Aminolysis and Nucleophilic Substitution Routes
The primary amine group in bicyclic compounds like this compound and its isomers serves as a potent nucleophile, enabling a wide array of chemical transformations. Aminolysis of epoxides and nucleophilic substitution reactions are fundamental routes for the elaboration and derivatization of these molecules, leading to compounds with significant potential in medicinal and materials chemistry.
Regioselective Aminolysis of Epoxides by Bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and Related Compounds
The ring-opening of epoxides by amines, known as aminolysis, is a crucial method for synthesizing amino alcohols. The regioselectivity of this reaction—determining which of the two epoxide carbons is attacked by the amine—is a key challenge, particularly when dealing with unsymmetrical epoxides. frontiersin.org
Research has extensively investigated the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with various substituted epoxides, particularly aryl glycidyl (B131873) ethers. researchgate.net The aminolysis of epoxides like p-nitrophenyloxirane with this bicyclic amine proceeds regioselectively, adhering to the Krasusky rule. This rule states that the nucleophilic attack occurs at the less substituted (sterically more accessible) carbon atom of the epoxide ring. researchgate.net This regioselectivity has been consistently confirmed through detailed analysis of the products using 1H and 13C NMR spectroscopy. researchgate.net
In a typical reaction, bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine reacts with an equimolar amount of an aryl glycidyl ether in a solvent like isopropanol. The primary products are the corresponding amino alcohols, resulting from the regioselective attack of the amine's nitrogen on the terminal carbon of the oxirane ring. researchgate.net However, minor products can also form, including compounds with two hydroxyalkyl groups attached to the nitrogen atom, which arise from a subsequent reaction of the initially formed amino alcohol with another molecule of the epoxide. researchgate.net
The reaction's course can be influenced by the substituents on the epoxide. For instance, the reaction with 2,4-dinitrophenylglycidyl ether can also yield a minor product resulting from an aromatic nucleophilic substitution (SNAr), where the amine displaces a nitro group on the aromatic ring. researchgate.net Quantum-chemical calculations have been employed to understand the activation barriers and Gibbs free energies of these competing reaction pathways, confirming the factors that favor the observed abnormal course of aminolysis in specific cases. researchgate.net
The table below summarizes the typical products from the reaction between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and various epoxides.
| Epoxide Reactant | Major Product | Minor Product(s) | Solvent |
| p-Nitrophenyloxirane | Amino alcohol (Krasusky rule product) | N/A | 2-Propanol |
| 2-Nitrophenyl glycidyl ether | Amino alcohol (Krasusky rule product) | Amino diol | 2-Propanol |
| 4-Nitrophenyl glycidyl ether | Amino alcohol (Krasusky rule product) | Amino diol | 2-Propanol |
| 2,4-Dinitrophenyl glycidyl ether | Amino alcohol (Krasusky rule product) | SNAr product, Amino diol | 2-Propanol |
| 2-[(2-Allylphenoxy)methyl]oxirane | Monoalkylated amino alcohol | Dialkylated amino alcohol | N/A |
This table is generated based on findings reported in the literature. researchgate.net
Nucleophilic Substitution Reactions in the Derivatization of Bicyclic Amines
Nucleophilic substitution is a cornerstone of organic synthesis, allowing for the conversion of one functional group to another. For primary and secondary bicyclic amines, the nitrogen atom's lone pair of electrons makes it an effective nucleophile, capable of displacing leaving groups from various substrates to form new carbon-nitrogen bonds. youtube.com This process is essential for the derivatization of this compound and its analogues.
A common application is the alkylation of the amine. However, the reaction of amines with alkyl halides can be difficult to control. The primary amine, once alkylated to a secondary amine, can react further with the alkyl halide to form a tertiary amine, which can then be quaternized to an ammonium (B1175870) salt. youtube.com This often results in a mixture of products, complicating purification. youtube.com
To achieve selective derivatization, chemists employ various strategies. One-pot reactions that combine nucleophilic substitution with subsequent transformations, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," have emerged as powerful tools. nih.gov In this approach, a substrate with a leaving group (e.g., a benzylic bromide) undergoes nucleophilic substitution with an azide source like sodium azide. The resulting organic azide is not isolated but is trapped in situ by an alkyne, leading to the formation of a stable triazole derivative. nih.gov This methodology allows for the construction of complex, functionalized molecules from bicyclic amine precursors.
Derivatization is also widely used to modify the properties of amines for analytical purposes, such as in high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov Since simple amines often lack a chromophore, they are difficult to detect using UV-Vis detectors. Derivatizing agents react with the amine to attach a UV-active or fluorescent tag. Common derivatizing reagents include dansyl chloride, dabsyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.gov These reagents undergo nucleophilic substitution with the amine, replacing a labile group (typically a chloride) with the bicyclic amine moiety, thereby rendering the product easily detectable.
The table below lists common reagents used for the nucleophilic substitution-based derivatization of amines.
| Reagent Type | Example Reagent | Purpose of Derivatization |
| Alkyl Halides | Bromoalkanes, Iodoalkanes | Formation of secondary/tertiary amines |
| Azides | Sodium Azide (NaN₃) | Synthesis of azides for subsequent reactions (e.g., Click Chemistry) |
| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Analytical detection (HPLC) |
| Sulfonyl Chlorides | Dansyl chloride | Analytical detection (HPLC) |
This table illustrates common derivatization strategies based on nucleophilic substitution reactions. nih.govnih.gov
Chemical Reactivity and Transformation Studies of Bicyclo 2.2.1 Hept 2 En 1 Amine Derivatives
Reactions at the Amine Functionality
The primary amine group in bicyclo[2.2.1]hept-2-en-1-amine serves as a versatile handle for a variety of chemical modifications, including acylation, sulfonylation, and the formation of amides and ureas. These reactions are fundamental in the synthesis of complex molecules and biologically active compounds.
Acylation and Sulfonylation Reactions
The nucleophilic nature of the amine functionality in bicyclic amines allows for straightforward acylation and sulfonylation reactions.
Acylation: The reaction of bicyclic amines, such as bicyclo[2.2.1]heptan-2-amine, with acyl chlorides in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane, leads to the formation of the corresponding amide. nih.govrsc.orgrsc.org For instance, the acylation of a substituted aminophenol with thionyl chloride generates an acyl chloride intermediate, which then undergoes condensation with dimethylamine (B145610) hydrochloride to yield an amide. nih.govrsc.orgrsc.org This methodology is a common strategy for introducing the bicyclic amine scaffold into larger molecular frameworks.
Sulfonylation: Sulfonylation of primary amines on solid support can be challenging, particularly for sterically hindered amines. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in addition to a base has been shown to be effective for the sulfonylation of weak nucleophiles, including secondary amines and sterically hindered primary amines. uochb.cz These reactions are thought to proceed through a stable sulfonyl-DMAP intermediate. uochb.cz Studies on the sulfonylation of various amine motifs have shown that traditional methods using 2,4,6-collidine can be inefficient, leading to incomplete reactions and the formation of byproducts. uochb.cz The DMAP-assisted method offers a significant improvement in the conversion of amines to their corresponding sulfonylamides. uochb.cz
Formation of Amides and Ureas with Bicyclic Amine Scaffolds
The synthesis of amides and ureas incorporating the bicyclo[2.2.1]heptane framework is a key strategy in the development of new chemical entities with potential biological activity.
Amide Formation: Amides containing the bicyclo[2.2.1]heptane moiety can be synthesized through the reaction of bicyclic amines with acyl chlorides. For example, the treatment of an acyl chloride with various amines, followed by reduction of other functional groups if necessary, allows for the introduction of the bicyclic amine. rsc.orgrsc.org This approach has been utilized in the synthesis of N,N'-diarylsquaramide CXCR2 selective antagonists. rsc.orgrsc.org
Urea Formation: 1,3-disubstituted ureas containing a bicyclic fragment can be synthesized through several methods. One approach involves the reaction of bicyclo[2.2.1]heptane-2-yl isocyanate with various amines, yielding ureas in good yields. cas.cz Another effective method is the reaction of bicyclo[2.2.1]heptan-2-amine with 1,1'-carbonyldiimidazole (B1668759) (CDI), which can achieve yields up to 94%. cas.cz The reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with halogen-substituted anilines has also been employed to synthesize a series of 1,3-disubstituted ureas. nih.gov
Table 1: Synthesis of 1,3-Disubstituted Ureas from Bicyclic Amines
| Starting Bicyclic Amine | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bicyclo[2.2.1]heptan-2-amine | 1,1'-Carbonyldiimidazole, various amines | 1-(Bicyclo[2.2.1]heptan-2-yl)-3-substituted ureas | up to 94 | cas.cz |
| Bicyclo[2.2.1]hept-5-en-2-yl isocyanate | Fluoro- and chloro-substituted anilines | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(halophenyl)ureas | 25-68 | nih.gov |
This table summarizes methods for the synthesis of ureas incorporating the bicyclo[2.2.1]heptane and bicyclo[2.2.1]hept-5-ene scaffolds.
Synthesis of Conformationally Locked Carbocyclic Nucleoside Analogs
The rigid bicyclo[2.2.1]heptane skeleton is an attractive scaffold for the synthesis of conformationally locked nucleoside analogs, which can exhibit significant biological activity. An amine group on the bicyclic framework serves as a key handle for the construction of the nucleobase.
In the synthesis of these analogs, an optically active bicyclo[2.2.1]heptane compound is often functionalized to introduce an amine group. cas.cz This amine is then utilized to build the purine (B94841) or pyrimidine (B1678525) base. For example, a key 6-chloropurine (B14466) intermediate can be formed and subsequently reacted with ammonia (B1221849) or other amines to generate adenine (B156593) or 6-substituted adenine analogs. cas.cz X-ray crystallography has been used to confirm the exo-coupling of the base to the bicyclic ring. cas.cz
Another strategy involves the synthesis of a key amine intermediate from a starting material like benzyl (B1604629) (1R,2S,3S,4S)-3-(benzyloxy)bicyclo[2.2.1]hept-5-ene-2-carboxylate. nih.gov This amine can then be reacted with reagents such as ethyl N-((2E)-3-ethoxymethacryloyl)carbamate to afford thymine (B56734) analogs. nih.gov The amine also serves as a precursor for the construction of purine derivatives. nih.gov The goal of these syntheses is often to create nucleosides locked in a specific conformation, such as the "North" conformation, which can influence their interaction with viral enzymes. cas.cz
Transformations Involving the Bicyclic Skeleton
The norbornene double bond within the bicyclo[2.2.1]hept-2-ene system is susceptible to a range of chemical transformations, including cycloaddition and epoxidation reactions, which allow for further functionalization of the rigid scaffold.
Cycloaddition Reactions to the Norbornene Double Bond (e.g., [3+2] cycloadditions)
The strained double bond of the norbornene moiety is a reactive dienophile and can participate in various cycloaddition reactions.
[3+2] Cycloadditions: A diastereoselective synthesis of 7-azanorbornanes has been developed utilizing a [3+2] cycloaddition reaction between tertiary amine N-oxides and substituted alkenes. researchgate.net This method provides access to bridged stereocenters with high diastereomeric ratios. researchgate.net While this specific example does not start with a this compound derivative, it demonstrates the utility of [3+2] cycloadditions in forming related bridged bicyclic structures. A photochemical method for constructing 2-azanorbornane scaffolds from cyclopropylsulfonamide derivatives via a cascade radical cyclization has also been reported, representing a formal (3+2) cycloaddition strategy. cdnsciencepub.com Furthermore, intramolecular [3+2]-cycloadditions of azomethine ylides derived from secondary amines can be used to form polycyclic amines. mjcce.org.mk
[2+2] Cycloadditions: Ruthenium-catalyzed [2+2] cycloaddition reactions of a 2-oxa-3-azabicyclo[2.2.1]hept-5-ene with unsymmetrical alkynes have been investigated, yielding highly functionalized bicyclic structures. pleiades.online
Diels-Alder Reactions: The Diels-Alder reaction of cyclopentadiene (B3395910) with various dienophiles is a common method to construct the bicyclo[2.2.1]hept-5-ene framework itself. dnu.dp.ua
Epoxidation Reactions of Unsaturated Bicyclic Amine Derivatives
The double bond in unsaturated bicyclic amine derivatives can be selectively oxidized to form an epoxide, a versatile functional group for further transformations.
The epoxidation of N-substituted bicyclo[2.2.1]hept-2-ene derivatives has been studied. For instance, stereoisomeric N-(p-nitrobenzoyl)-5-aminomethylbicyclo[2.2.1]hept-2-enes have been epoxidized using peracetic acid. researchgate.net Similarly, the epoxidation of endo- and exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-arylimides with peracetic acid affords the corresponding 5,6-exo-epoxybicycloheptanedicarboxylic acid N-arylimides. cas.cz The stereochemistry of the epoxidation of norbornene and its derivatives has been investigated using density functional theory (DFT), revealing that the preference for exo or endo attack of the oxidant can be influenced by substituents on the bicyclic ring. rsc.orgnih.govresearchgate.net
In a related study, the reaction of (1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine with epoxides has been investigated to understand the reactivity of the amine with the oxirane ring. acs.org The nucleophilic epoxidation of an enone derived from a 7-azabicyclo[2.2.1]heptane system has also been reported to yield a single epoxide product.
Table 2: Epoxidation of Unsaturated Bicyclic Amine Derivatives
| Substrate | Epoxidizing Agent | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| N-(p-Nitrobenzoyl)-5-aminomethylbicyclo[2.2.1]hept-2-enes | Peracetic acid | Corresponding epoxides | Not specified | researchgate.net |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-arylimides | Peracetic acid | 5,6-exo-Epoxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid N-arylimides | exo | cas.cz |
| N-(10-camphorsulfonyl)-endo-5-(aminomethyl)-bicyclo[2.2.1]hept-2-ene | Peroxyphthalic acid | Corresponding epoxide | Not specified |
This table highlights examples of epoxidation reactions on the double bond of bicyclo[2.2.1]hept-2-ene derivatives.
Functionalization of Unsaturated Adducts and Framework Modifications
The unsaturated bicyclo[2.2.1]heptene framework of this compound and its derivatives serves as a versatile platform for a variety of functionalization reactions. The presence of the double bond allows for a range of transformations, leading to the synthesis of polyfunctionalized cyclopentane (B165970) derivatives and other structurally diverse molecules.
One key area of investigation is the functionalization of the double bond in primary cycloadducts. This approach enables the generation of a series of derivatives with varied functionalities. For instance, the oxidation of the double bond can lead to the formation of epoxides. Subsequent reactions, such as catalytic oxidation with hydrogen peroxide or its adducts, can yield corresponding epoxides and diols. These reactions are often developed with a focus on "green chemistry" principles, aiming for lower reaction temperatures and reduced formation of byproducts. aak.gov.az
Furthermore, the rigid bicyclic framework can be modified through various synthetic strategies. For example, intramolecular cyclization reactions starting from functionalized cyclohexane (B81311) derivatives have been utilized to prepare related structures like 7-azabicyclo[2.2.1]heptane-3-carboxylic acid. uni-regensburg.de Another approach involves the cycloaddition of alkynes with N-Boc pyrrole (B145914) to produce adducts that can be converted into desired bicyclic systems. uni-regensburg.de These framework modifications are crucial for creating novel scaffolds with potential applications in various fields, including the development of biologically active peptides and peptidomimetics. uni-regensburg.de
The synthesis of C1-symmetric chiral dienes has been achieved from chiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate derivatives, which are accessible from inexpensive starting materials. This methodology allows for the construction of a diverse library of chiral dienes through cross-coupling reactions. researchgate.net
Regioselectivity and Stereoselectivity in Bicyclic Amine Reactions
The inherent structural features of the bicyclo[2.2.1]heptane skeleton, including its rigidity and the presence of distinct stereochemical environments (exo and endo faces), play a critical role in directing the regioselectivity and stereoselectivity of its reactions.
Investigation of Oxirane Ring Opening Mechanisms and Regiochemistry
The reaction of this compound derivatives with epoxides (oxiranes) is a significant transformation for introducing new functional groups. The regiochemistry of the oxirane ring-opening is a key aspect of these reactions. Studies involving the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with various oxiranes, such as 2-[(2-allylphenoxy)methyl]oxirane and nitrophenyl glycidyl (B131873) ethers, have been conducted to elucidate the reaction mechanisms and regioselectivity. researchgate.netresearchgate.net
In these reactions, the amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and leading to its opening. The regioselectivity of this attack is influenced by both steric and electronic factors. Typically, the reaction proceeds to yield β-amino alcohols. researchgate.net The structure of the resulting amino alcohols and the regiochemistry of the epoxide opening are often determined using spectroscopic techniques like IR, 1H NMR, and mass spectrometry. researchgate.net Quantum-chemical calculations are also employed to understand the mechanistic features of these reactions. researchgate.net
Research has shown that the aminolysis of epoxides with bicyclic amines like bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine can be highly regioselective, often following Krasusky's rule to form the major amino alcohol products. researchgate.net However, minor products resulting from attack at the other carbon of the oxirane ring or from further reaction of the initial product can also be formed. researchgate.net The reaction conditions, including the stoichiometry of the reactants, can influence the product distribution. For example, using an excess of the epoxide can lead to the formation of aminodiols, where the initially formed amino alcohol reacts with a second epoxide molecule. researchgate.net
The table below summarizes the products obtained from the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with aryl glycidyl ethers.
| Reactant 1 | Reactant 2 | Major Product | Minor Product(s) |
| bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine | Aryl glycidyl ethers | Amino alcohols | Amino diols |
Control and Analysis of Exo/Endo Isomerism in Reaction Products
The stereochemistry of the bicyclo[2.2.1]heptane framework, specifically the distinction between the exo and endo faces, significantly influences the stereochemical outcome of reactions. The orientation of substituents on the bicyclic core can lead to the formation of different stereoisomers.
In reactions involving the bicyclic amine, the approach of the electrophile can be directed to either the exo or endo face, leading to the formation of exo or endo substituted products. For instance, in Diels-Alder reactions used to construct the bicyclic framework, the orientation of the dienophile relative to the diene determines the initial exo or endo configuration. google.com
The control and analysis of this isomerism are crucial for synthesizing stereochemically pure compounds. The separation of exo and endo isomers can often be challenging, sometimes requiring careful chromatographic techniques. google.com The characterization of these isomers is typically achieved through NMR spectroscopy, where the different spatial arrangements of the exo and endo protons result in distinct chemical shifts and coupling constants. For example, the δ values of protons H3x and H3n in certain bicyclic systems have been observed at 1.86 and 0.51–0.54 ppm, respectively, highlighting the difference in their chemical environments. researchgate.net
The table below provides an example of the isomeric mixture obtained in a Diels-Alder reaction forming a substituted bicyclo[2.2.1]heptane derivative.
| Reaction | Major Isomer | Minor Isomer | Ratio |
| Diels-Alder of (£)-3-methyl-1-nitrobut-l-ene and cyclopentadiene | C2-endo-C3-exo | C2-exo-C3-endo | 2:1 |
The stereochemical outcome can also be influenced by the nature of the reactants and the reaction conditions. For example, the reduction of a double bond in a bicyclic system using diimide has been observed to occur predominantly from the exo-face, resulting in the formation of the endo-substituted product. researchgate.net
Advanced Structural Elucidation and Stereochemical Characterization in Research
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the interaction of molecules with electromagnetic radiation, chemists can piece together the molecular puzzle, revealing the connectivity of atoms and the nature of their bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: Proton NMR of the bicyclo[2.2.1]heptene scaffold reveals complex signal patterns due to the rigid, strained ring system. The olefinic protons on the double bond typically appear as distinct multiplets in the downfield region (around 6.0-6.5 ppm). The bridgehead protons and the protons on the saturated bridges show characteristic splitting patterns due to their fixed spatial relationships. For derivatives, the chemical shifts are influenced by the nature and position of substituents. For instance, in N-substituted derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxamides, the olefinic protons (H-5 and H-6) can be observed as multiplets around 6.1-6.5 ppm. rsc.org
¹³C NMR: Carbon-13 NMR provides information on each unique carbon atom in the molecule. The olefinic carbons of the norbornene moiety typically resonate around 132-139 ppm. rsc.org The bridgehead carbons and other saturated carbons of the bicyclic system appear in the aliphatic region (20-55 ppm), with their exact shifts depending on their substitution and stereochemical environment. rsc.orgnih.gov
2D-NMR: Two-dimensional NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C signals of bicyclic amines. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to trace the connectivity through the carbon skeleton. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net
The table below summarizes typical NMR data for a derivative, tert-butyl ((1S,2R,4R)-2-((R)-1-phenylethylcarbamoyl)bicyclo[2.2.1]hept-5-en-3-yl)carbamate. rsc.org
| Assignment | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |
| Olefinic (H-5, H-6) | 6.51 (m, 1H), 6.11–6.21 (m, 1H) | 138.8, 132.1 |
| Bridgehead (H-1, H-4) | 3.07 (s, 2H) | 47.5, 47.1 |
| Bridge (H-7) | 1.63 (s, 1H), 1.44–1.52 (m, 1H) | 49.1 |
| Carbamate NH | 5.89 (d, 1H) | - |
| Amide NH | 5.13 (d, 1H) | - |
| Ring CH | 5.03-5.08 (m, 1H), 2.99 (dd, 1H) | 54.1, 50.5 |
| Boc (CH₃)₃C | 1.35 (brs, 9H) | 28.3 |
| Boc (CH₃)₃C | - | 79.2 |
This table is interactive. Click on headers to sort.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For bicyclo[2.2.1]hept-2-en-1-amine, key vibrational bands confirm its identity. researchgate.net
N-H Stretch: Primary amines (R-NH₂) show two characteristic medium-intensity absorption bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C=C Stretch: The carbon-carbon double bond of the norbornene ring system gives rise to a stretching vibration around 1650-1630 cm⁻¹. This peak can sometimes be weak due to the symmetry of the bicyclic structure.
=C-H Stretch: The stretching of the C-H bonds on the double bond typically appears at wavenumbers just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).
C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is found in the fingerprint region, typically between 1250-1020 cm⁻¹. orgchemboulder.com
N-H Bend: A broad bending vibration for the N-H group of primary amines is also expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com
The presence and specific positions of these bands provide strong evidence for the this compound structure. chemicalbook.comnist.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Primary Aliphatic Amines | Expected for this compound |
| N-H Stretch | 3500-3300 (two bands) | Present |
| =C-H Stretch | 3100-3000 | Present |
| C-H Stretch (sp³) | 3000-2850 | Present |
| C=C Stretch | 1680-1620 | Present |
| N-H Bend | 1650-1580 | Present |
| C-N Stretch | 1250-1020 | Present |
This table is interactive. Click on headers to sort.
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula (C₇H₁₁N).
A characteristic fragmentation pathway for norbornene derivatives under electron ionization (EI) is a retro-Diels-Alder reaction. aip.org This would involve the cleavage of the bicyclic system to produce a cyclopentadiene (B3395910) cation-radical and an ethylene (B1197577) neutral molecule. The fragmentation of the amine side chain would also produce characteristic ions. The rigid bicyclo[2.2.1]heptane framework can lead to complex fragmentation patterns compared to simple aliphatic amines. aip.orgvulcanchem.com High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the parent ion and its major fragments with very high accuracy. rsc.org
X-ray Crystallography for Absolute Structure Determination of Bicyclic Amine Derivatives
While spectroscopic methods provide the connectivity of a molecule, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state, including the absolute configuration of chiral centers. researchgate.net This technique is invaluable for complex stereoisomers like those of bicyclic amine derivatives.
Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism, VCD) for Stereochemical Assignment
Chiroptical spectroscopy techniques are particularly powerful for assigning the absolute configuration of chiral molecules in solution. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light for each vibrational mode of a molecule. The resulting VCD spectrum is a unique fingerprint of a molecule's absolute configuration. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer (e.g., (1R) or (1S)), the absolute stereochemistry can be confidently assigned. This technique is highly sensitive to the subtle conformational differences that define stereoisomers.
Circular Dichroism (CD): Electronic Circular Dichroism (ECD) is another chiroptical technique that operates in the UV-visible region. It is particularly useful when the molecule contains a chromophore (a light-absorbing group) near the stereocenter. The formation of derivatives with aromatic groups can introduce strong chromophores, making ECD a viable method for stereochemical analysis. nih.gov
These methods are crucial for non-crystalline samples or when X-ray crystallography is not feasible, providing essential data for stereoselective synthesis and the characterization of enantiomerically pure bicyclic amines. nih.govrsc.org
Conformational Analysis and Stereoisomerism
The bicyclo[2.2.1]heptene framework is a rigid, strained system, which significantly limits its conformational freedom. However, the positioning of substituents introduces distinct stereoisomers. wipo.int
Endo/Exo Isomerism: A key feature of stereoisomerism in norbornene derivatives is the distinction between endo and exo placement of substituents. scirp.org The exo position is on the same side as the shorter one-carbon bridge, while the endo position is on the opposite side, "under" the larger two-carbon bridge. These isomers have different steric environments and often exhibit different reactivity and spectroscopic properties. For instance, the ¹H NMR signals for exo protons are typically shielded (shifted to a higher field) compared to their endo counterparts.
Enantiomers: this compound is chiral. The presence of stereocenters (specifically C1 and C4, the bridgehead carbons, and the carbon bearing the amine group) means the molecule can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers will have identical physical properties except for their interaction with plane-polarized light (optical activity). Separation of these enantiomers often requires chiral chromatography or resolution via diastereomeric salt formation. google.comnih.gov
Computational modeling is frequently used alongside experimental data to analyze the relative stabilities of different stereoisomers and to predict their spectroscopic properties, aiding in their identification and characterization. le.ac.ukrsc.org
Detailed Study of Exo/Endo Stereochemistry in Norbornane (B1196662) Systems
The stereochemistry of substituted norbornane systems, such as this compound, is characterized by the presence of exo and endo isomers. This diastereoisomerism arises from the orientation of substituents on the bicyclic ring relative to the one-carbon bridge (C7).
Exo Isomer: The substituent is oriented anti (away from) the C7 bridge. This position is generally less sterically hindered.
Endo Isomer: The substituent is oriented syn (towards) the C7 bridge.
The distinction between exo and endo isomers is critical as it significantly influences the molecule's reactivity, physical properties, and biological activity. For instance, in the synthesis of related bicyclic compounds, the ratio of endo to exo isomers can be influenced by reaction conditions. google.com A study on 1-bicyclo[2.2.1]hept-2-ylethanamine reported a synthesis resulting in an 82% endo and 18% exo mixture, highlighting that this isomeric ratio affects reaction outcomes.
The characterization and elucidation of these stereoisomers are primarily achieved through advanced spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net Techniques such as 1H NMR, 13C NMR, and various two-dimensional correlation spectroscopies (COSY, NOESY, HMQC, HMBC) are instrumental in assigning the specific stereochemistry. researchgate.netresearchgate.net For example, trifluoroacetylation of bicyclo[2.2.1]heptane alcohols has been shown to shift proton and carbon signals in NMR spectra, which aids in structural elucidation. In some cases, X-ray crystallography provides unambiguous determination of the stereochemistry of norbornane derivatives. researchgate.net The rigidity of the bicyclic system leads to distinct and non-equivalent signals for the exo and endo protons and carbons, allowing for their definitive assignment. libretexts.org
The table below summarizes the key characteristics of exo and endo isomers in norbornane systems.
| Feature | Exo Isomer | Endo Isomer |
| Substituent Orientation | Anti to the C7 bridge | Syn to the C7 bridge |
| Steric Hindrance | Generally less hindered | Generally more hindered |
| Thermodynamic Stability | Often the more stable isomer | Often the less stable isomer |
Methodologies for Assessment of Diastereomeric and Enantiomeric Purity
Beyond the diastereomeric exo and endo forms, the presence of chiral centers in this compound necessitates methods to determine its enantiomeric and diastereomeric purity. The development of robust analytical techniques is crucial for the synthesis and application of enantiomerically pure forms of this compound.
Diastereomeric Purity Assessment:
The separation and quantification of diastereomers like the exo and endo isomers can often be achieved using chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.org These methods exploit the differences in the physical properties of diastereomers, such as their boiling points and polarities. libretexts.org For instance, careful normal-phase chromatography has been used to separate C2-endo-C3-exo and C2-exo-C3-endo racemic products of a related bicyclo[2.2.1]heptane derivative. google.com
Enantiomeric Purity Assessment:
Determining the enantiomeric excess (ee) of a chiral amine like this compound typically involves the use of chiral derivatizing agents (CDAs) or chiral chromatography.
Chiral Derivatizing Agents: The amine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers can then be distinguished and quantified by standard analytical techniques, most commonly NMR spectroscopy. researchgate.net The integration of the distinct signals for each diastereomer in the NMR spectrum allows for the calculation of the enantiomeric excess of the original amine. researchgate.net A well-known CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), which forms Mosher's amides. acs.org This method has been successfully applied to determine the absolute configuration of enantiopure bicyclo[2.2.1]heptan-2-endo-amines. acs.org Another approach involves a three-component derivatization with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL), which forms diastereoisomeric iminoboronate esters with well-resolved signals in the 1H NMR spectrum. researchgate.net
Chiral Chromatography: Chiral HPLC and chiral supercritical fluid chromatography (SFC) are powerful techniques for the direct separation of enantiomers. acs.orgoup.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For example, a chiral SFC method was developed for the multigram-scale separation of the enantiomers of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride after protection of the amine group. acs.org Similarly, an HPLC method using a Chiralcel OD-H column has been validated for determining the enantiomeric purity of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related bicyclic lactam. oup.comresearchgate.net
The table below outlines common methodologies for assessing stereochemical purity.
| Technique | Analyte | Principle | Application Example |
| Gas Chromatography (GC) | Diastereomers | Separation based on differences in boiling points and polarity. libretexts.org | Separation of exo and endo isomers. |
| High-Performance Liquid Chromatography (HPLC) | Diastereomers/Enantiomers | Separation based on differential interactions with a stationary phase (chiral for enantiomers). oup.comthieme-connect.de | Determination of enantiomeric purity of 2-azabicyclo[2.2.1]hept-5-en-3-one. oup.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents | Enantiomers | Formation of diastereomers with distinct NMR signals for quantification. researchgate.net | Determination of enantiomeric excess of primary amines using Mosher's acid or a BINOL-based system. researchgate.netacs.org |
| Supercritical Fluid Chromatography (SFC) | Enantiomers | Separation using a chiral stationary phase and a supercritical fluid as the mobile phase. acs.org | Preparative separation of enantiomers of a protected bicyclo[2.2.1]heptan-amine derivative. acs.org |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Enantiomers | Measures the differential absorption of left and right circularly polarized infrared light. | Rapid determination of absolute configuration. acs.org |
| X-ray Crystallography | Diastereomers/Enantiomers | Provides the absolute three-dimensional structure of a crystalline compound. researchgate.netacs.org | Unambiguous assignment of stereochemistry in norbornane systems. researchgate.net |
Computational and Theoretical Investigations of Bicyclo 2.2.1 Hept 2 En 1 Amine Systems
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics that govern the behavior of bicyclo[2.2.1]heptane systems. These calculations provide a molecular-level understanding of properties ranging from basicity to reaction energetics.
The basicity of an amine is a fundamental property dictating its behavior in chemical reactions, particularly acid-catalyzed processes. This property can be quantified by its proton affinity (PA), the negative of the enthalpy change for the gas-phase protonation reaction, and its gas-phase basicity (GB), the negative of the corresponding Gibbs free energy change.
While specific computational data for the bridgehead bicyclo[2.2.1]hept-2-en-1-amine is not extensively documented, evaluated data for the closely related saturated exo- and endo-2-aminonorbornane (bicyclo[2.2.1]heptan-2-amine) isomers are available from the National Institute of Standards and Technology (NIST) database. These values provide a benchmark for understanding the basicity of amines on the norbornane (B1196662) framework. For exo-2-aminonorbornane, the experimentally evaluated proton affinity is 935.3 kJ/mol, with a gas basicity of 901.3 kJ/mol. researchgate.net A compilation of evaluated gas phase basicities and proton affinities also lists a value of 213.3 kcal/mol for both the exo and endo isomers of 2-aminonorbornane, highlighting the subtle influence of stereochemistry on this property. nih.gov
Computational studies on a wide range of organic molecules are often employed to determine these values where experimental data is lacking. fiveable.me Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are used to optimize the geometries of the neutral and protonated species. fiveable.me From the calculated electronic energies and thermal corrections, the PA and GB can be determined, providing a reliable measure of the intrinsic basicity of the amine moiety. fiveable.menih.gov
| Compound | Proton Affinity (kJ/mol) | Gas Basicity (kJ/mol) | Source |
| exo-Bicyclo[2.2.1]heptan-2-amine | 935.3 | 901.3 | researchgate.net |
| exo-Bicyclo[2.2.1]heptan-2-amine | 892.4 (213.3 kcal/mol) | Not Specified | nih.gov |
| endo-Bicyclo[2.2.1]heptan-2-amine | 892.4 (213.3 kcal/mol) | Not Specified | nih.gov |
The distribution of electron density reveals crucial information about chemical bonding, molecular strain, and reactivity. Theoretical studies, often complemented by high-resolution X-ray diffraction experiments, utilize methods like the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the topology of the electron density. nih.govrsc.orgspectroscopyonline.com
For norbornene derivatives, topological analysis of the electron density has been performed to understand their reactivity. nih.govrsc.org These studies map the bond critical points (BCPs) and bond paths, providing quantitative measures of bond character. For instance, analysis of cis-5-norbornene-endo-2,3-dicarboxylic anhydride (B1165640) using both experimental and DFT methods has provided detailed topological characteristics of all covalent bonds and non-covalent interactions within the molecule. nih.govrsc.org Such analyses reveal the nature of strained bonds within the bicyclic system and can elucidate the reasons for observed stereoselectivity in reactions, such as the preference for exo attack at the double bond. nih.govrsc.org The electron density distribution, including the location and properties of critical points, can be correlated with the stability and reactivity of the molecule. nih.gov
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures, activation energies (ΔE‡), and Gibbs free energies of activation (ΔG‡). This information is vital for predicting reaction outcomes and understanding mechanisms.
For example, the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with various epoxides has been studied computationally to explain experimentally observed product distributions. mdpi.com Quantum-chemical calculations at the B3LYP/6-311+G(d,p) level of theory were used to calculate the activation barriers and Gibbs free energies for competitive reaction pathways, such as monoalkylation versus dialkylation of the amine. mdpi.com These calculations confirmed that the abnormal course of aminolysis in certain cases was due to favorable activation energies for alternative pathways. mdpi.com In a related study on the reaction with 2-[(2-allylphenoxy)methyl]oxirane, transition state structures were located and their energies calculated using the PCM/B3LYP/6-31G(d) level of theory to rationalize the formation of both mono- and di-alkylation products.
Similarly, DFT computations have been used to elucidate the complex, multi-step mechanism of Pd/norbornene-catalyzed C-H activation reactions. researchgate.netnih.gov These studies detail the energetics of each step, including ortho-C-H activation, norbornene insertion, meta-C-H activation, and C-C bond formation, identifying the selectivity-determining steps by comparing the Gibbs free energy barriers of competing pathways. researchgate.net
| Reaction System | Computational Method | Key Finding | Source |
| bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine + nitrophenyl glycidyl (B131873) ethers | B3LYP/6-311+G(d,p) | Confirmed abnormal aminolysis course via calculated activation barriers and Gibbs free energies. | mdpi.com |
| bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine + 2-[(2-allylphenoxy)methyl]oxirane | PCM/B3LYP/6-31G(d) | Calculated transition state energies to explain formation of mono- and di-alkylation products. | |
| Pd/norbornene-catalyzed C–H activation | DFT | Elucidated a six-step reaction mechanism and identified selectivity-determining steps based on energy barriers. | researchgate.netnih.gov |
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the energies and shapes of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.comacs.org The energies and distributions of these orbitals are key predictors of chemical behavior.
Theoretical studies on the parent norbornane and norbornene systems have been conducted using a combination of electron momentum spectroscopy and DFT and Green's function theories to investigate their valence electronic structures. rsc.orgmasterorganicchemistry.com These studies provide an exhaustive picture of the molecular orbitals. For norbornene, the HOMO is the π-bonding orbital of the C=C double bond, while the LUMO is the corresponding π* anti-bonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org
Variations in the geometric parameters upon introducing functional groups into the bicyclo[2.2.1]heptane skeleton have been rationalized using perturbative molecular orbital (PMO) theory, which explains how orbital interactions lead to structural changes. nih.gov For a substituted amine like this compound, the nitrogen's lone pair would introduce a high-energy, non-bonding molecular orbital (n), which would significantly influence the molecule's nucleophilicity and reactivity towards electrophiles.
Molecular Modeling and Docking Studies for Interaction Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of ligands to the active site of proteins or receptors.
A derivative of bicyclo[2.2.1]heptan-2-amine has been the subject of molecular docking studies to explore its interaction with the chemokine receptor CXCR2, which is homologous to CXCR1. nih.govrsc.orgrsc.org In one such study, a diarylsquaramide derivative incorporating the bicyclo[2.2.1]heptane moiety was docked into a homology model of CXCR2. nih.govrsc.org The study analyzed the binding modes of the (R) and (S) stereoisomers of the compound.
The docking results revealed specific interaction modes:
The bicyclo[2.2.1]heptane moiety inserted into a hydrophobic pocket surrounded by the amino acid residues Ser81, Ala249, and Val252. nih.govrsc.org
For the (S)-isomer, hydrogen bonds were formed between the ketone oxygens on the squaramide portion of the ligand and the side chain of Arg80. nih.govrsc.org
Additional hydrogen bonds were observed between the amino groups on the ligand and the residues Tyr314 and Gly244. rsc.org
These computational models provide a structural hypothesis for the interaction, detailing the key hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex, without making claims about the compound's biological efficacy. nih.govrsc.org
| Ligand Configuration | Receptor | Key Interacting Residues | Interaction Type | Docking Score (LibDockScore) | Source |
| (R)-isomer | CXCR1 (homology model for CXCR2) | Arg80 | Hydrogen Bond | 52.10 | rsc.org |
| Ser81, Ala249, Val252 | Hydrophobic | rsc.org | |||
| (S)-isomer | CXCR1 (homology model for CXCR2) | Arg80, Tyr314, Gly244 | Hydrogen Bonds | 73.34 | rsc.org |
| Ser81, Ala249, Val252 | Hydrophobic | rsc.org |
Theoretical Analysis of Strained Bonds and Bridgehead Reactivity in Bicyclo[2.2.1]heptane Systems
The bicyclo[2.2.1]heptane skeleton is characterized by significant ring strain, estimated to be around 17.5 kcal/mol for the parent norbornane. This strain arises from the enforced deviation from ideal tetrahedral bond angles and torsional eclipsing interactions, and it is a major driver of the system's reactivity.
The reactivity of bridgehead positions is a classic topic in physical organic chemistry, governed by Bredt's Rule, which states that a double bond cannot be placed at a bridgehead position of a small bicyclic system because it would introduce excessive ring strain due to the inability to achieve a planar geometry around the sp²-hybridized carbons. masterorganicchemistry.com However, highly reactive "anti-Bredt" olefins can be generated as transient intermediates. spectroscopyonline.commdpi.com
Computational studies have provided deep insights into this area. Geometry optimizations of β-halo bicyclic carbanions using DFT (e.g., at the ωB97X-D/aug-cc-pVDZ level) have shown that for the [2.2.1] framework, spontaneous elimination of a halide can occur computationally to form the strained 1-norbornene (bicyclo[2.2.1]hept-1-ene). mdpi.com This mimics experimental findings where 1-norbornene is proposed as a reactive intermediate. mdpi.com The likelihood of this elimination is predictable using Natural Bond Order (NBO) calculations; precursor anions showing significant delocalization energy (on the order of 10 kcal/mol) between the carbanion lone pair and the C-X σ* anti-bonding orbital are prone to spontaneous elimination upon optimization. mdpi.com
Furthermore, the high strain of the bicyclo[2.2.1]heptene system can be harnessed to drive reactions. Theoretical analyses have shown that this strain facilitates retro-condensation reactions that would not occur in less strained analogues. The reactivity of bridgehead C-H bonds has also been explored computationally. Studies on the iridium-catalyzed borylation of the bridgehead C-H bonds in related bicyclic systems show that C-H bond cleavage has a modest barrier, making late-stage functionalization at this typically unreactive position feasible. nih.gov These theoretical analyses underscore how the inherent strain of the bicyclic framework dictates its unique bridgehead reactivity.
Computational Prediction and Experimental Validation of Reaction Products and Mechanisms
The synergy between computational chemistry and experimental work provides a powerful paradigm for elucidating the complex reaction mechanisms of sterically demanding molecules like this compound and its derivatives. Theoretical calculations allow for the exploration of potential reaction pathways, the characterization of transient intermediates and transition states, and the prediction of product ratios. These computational insights are then rigorously tested and validated through experimental observation, leading to a comprehensive understanding of the molecule's reactivity.
Quantum-chemical calculations have been instrumental in dissecting the mechanisms of reactions involving the bicyclo[2.2.1]heptane framework. For instance, in the study of reactions between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine, a close structural analog, and various substituted epoxides, computational methods have been pivotal. researchgate.netresearchgate.net Researchers employ techniques like Density Functional Theory (DFT) at levels such as B3LYP/6-311+G(d,p) and M062X/6-31G(d) to model the reaction pathways. researchgate.netbohrium.com These calculations can determine activation barriers (Gibbs free energies of activation) for competing reaction channels, thereby predicting the most likely products. researchgate.net
A significant application of this predictive power is in understanding regioselectivity and stereoselectivity. For example, in the aminolysis of nitrophenyl glycidyl ethers by bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine, calculations confirmed that the major products resulted from epoxide ring-opening that follows the Krasusky rule. researchgate.net Furthermore, computational modeling successfully explained the formation of minor or unexpected products. Calculations of activation barriers indicated a low probability for the formation of products from a 1:2 amine-to-epoxide ratio, attributing this to significant steric hindrance at the reaction center, a finding consistent with experimental observations where these products were either minor or not detected. researchgate.netbohrium.com
The validation of these theoretical predictions is achieved through meticulous experimental work. The reaction products, as predicted by computational models, are synthesized, isolated (typically by column chromatography), and their structures are unequivocally confirmed using a suite of spectroscopic techniques. researchgate.netresearchgate.net These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMQC) to establish the connectivity and stereochemistry of the atoms, and mass spectrometry to confirm the molecular weight. researchgate.netresearchgate.net The strong congruence between the computationally predicted low-energy pathways and the experimentally isolated products provides robust validation for the proposed mechanism. bohrium.com
The table below summarizes key instances where computational predictions for reactions involving bicyclo[2.2.1]heptane amine systems were corroborated by experimental evidence.
Table 1: Integration of Computational and Experimental Methods for Bicyclo[2.2.1]heptane Amine Reactions
| Reaction Type | Computational Method | Key Computational Finding | Experimental Validation | Reference(s) |
|---|---|---|---|---|
| Epoxide Ring Opening | PCM/B3LYP/6-3aG(d) | Elucidation of reaction mechanism features and regiochemistry of oxirane opening. | Isolation and characterization of mono- and di-alkylated products via chromatography, IR, ¹H NMR, and mass spectrometry. | researchgate.net |
| Aminolysis of Aryl Glycidyl Ethers | B3LYP/6-311+G(d,p) | Confirmed the abnormal course of aminolysis and predicted product distribution based on calculated activation barriers and Gibbs free energies. | Isolation of major amino alcohol products and minor diol and substitution products via chromatography; structure confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry. | researchgate.net |
| Reaction with Various Epoxides | M062X/6-31G(d) | Calculated activation barriers indicated a low probability for the formation of a 1:2 amine:epoxide product due to steric hindrance. | Experimental data showed different product formation depending on the epoxide, consistent with calculated barriers. | bohrium.com |
| General Reactivity | DFT | Analysis of transition state geometries and activation energies can explain observed stereoselectivity, clarifying the roles of steric repulsion and hydrogen bonding. | Comparison of predicted spectroscopic parameters (e.g., NMR chemical shifts) with experimental spectra. | |
This integrated approach, melding predictive computational modeling with empirical verification, is indispensable for accurately mapping the reactivity of complex three-dimensional structures like this compound, guiding synthetic strategies, and understanding their chemical behavior at a molecular level.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate and Building Block in Complex Molecular Synthesis
Bicyclo[2.2.1]hept-2-en-1-amine and its derivatives are crucial building blocks in organic synthesis due to their defined stereochemistry and conformational rigidity. This rigid structure is valuable for designing ligands that require high receptor selectivity. The aminolysis of epoxides with bicyclic amines like (1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine is an effective method for creating vicinal amino alcohols, which are important "building blocks" for constructing complex, biologically active compounds. researchgate.netbohrium.com
A significant application of this scaffold is in medicinal chemistry, particularly in the development of selective antagonists for chemokine receptors. For instance, researchers have incorporated the bicyclo[2.2.1]heptane moiety into N,N'-diarylsquaramide skeletons to develop selective antagonists for the CXCR2 receptor, which is a target for treating metastatic cancer. rsc.orgrsc.orgnih.gov By introducing the bicyclic scaffold, a compound (1a) demonstrated a 113-fold selectivity for CXCR2 over the highly homologous CXCR1 receptor. rsc.orgrsc.orgnih.gov Further optimization led to compound 2e, which also showed good CXCR2 antagonistic activity and high selectivity. rsc.orgrsc.org
The synthesis of these complex molecules involves multi-step processes. For example, the target compounds 2e-2g were formed through a nucleophilic substitution reaction involving 3,4-diethoxycyclobut-3-ene-1,2-dione and (1S,4R)-bicyclo[2.2.1]heptan-2-amine. rsc.orgrsc.org Similarly, the bicyclo[2.2.1]heptane framework is a core component in the synthesis of BRD4780, a selective imidazoline (B1206853) I2 receptor agent, which is synthesized via a Diels-Alder reaction followed by catalytic hydrogenation. google.com The unique conformational properties conferred by the rigid bicyclic structure are essential for the biological activity of these complex molecules.
| Compound | CXCR1 IC50 (μM) | CXCR2 IC50 (μM) | Selectivity (CXCR1/CXCR2) |
| 1a | 7 | 0.062 | 113-fold |
| 2e | 2.9 | 0.048 | 60.4-fold |
Contribution to Polymer Chemistry and Novel Materials Development
The bicyclo[2.2.1]heptene (norbornene) framework is a cornerstone in modern polymer chemistry, enabling the synthesis of polymers with unique thermal and optical properties. The ability to functionalize the norbornene monomer allows for the creation of a wide array of tailored materials.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing functional polymers, largely due to the high functional group tolerance of modern ruthenium-based catalysts. researchgate.net Norbornene derivatives are classic monomers for this type of polymerization. google.com The strained bicyclic system readily undergoes ring-opening, leading to the formation of high molecular weight polymers with the monomer's functionality preserved as side chains.
The amine functionality of this compound and its derivatives is particularly interesting for creating polymers with primary amine groups, which can be challenging to prepare using ROMP. nsf.gov For example, a pyrene-containing norbornene methylene (B1212753) amine has been used as a monomer to synthesize polymers with pyrene (B120774) side chains via ROMP, resulting in materials with good transmittance and desirable optical and thermal properties. google.com In another approach, researchers have explored the use of nitroso Diels-Alder adducts as precursors to heterocyclic monomers for ROMP, which could lead to polymers containing primary amines. nsf.gov Additionally, a carbazole-based norbornene monomer, 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole (BHMCZ), has been successfully copolymerized with ethylene (B1197577) using metallocene catalysts, demonstrating the versatility of these functionalized monomers. researchgate.net
The rigid bicyclo[2.2.1]heptane scaffold is not only used in the polymer backbone but also as a basis for functional additives that modify polymer properties. Salts of bicyclo[2.2.1]heptane dicarboxylate have been developed as highly effective nucleating agents for thermoplastics like polyolefins. google.comgoogle.com These additives provide nucleation sites for crystal growth as the polymer cools from a molten state. google.com This leads to faster crystallization at higher temperatures, which can reduce fabrication cycle times and improve physical properties such as stiffness in the final molded articles. google.comgoogle.com Blends of a bicyclo[2.2.1]heptane dicarboxylate salt with other carboxylate salts have been shown to produce beneficial effects on the shrinkage and crystallization temperature of polymer resins. google.com
The unique three-dimensional shape and hydrophobic properties of polycyclic hydrocarbon scaffolds make them attractive motifs in materials science and medicinal chemistry. rsc.org The bicyclo[2.2.1]heptane unit is a widely used bicyclic motif in drug discovery. rsc.orgnih.gov As discussed previously, its incorporation into N,N'-diarylsquaramides was a key design element in creating selective CXCR2 antagonists. rsc.orgnih.gov The rationale was to use the rigid, hydrophobic scaffold to explore and optimize binding interactions within the receptor, ultimately enhancing selectivity and the anti-cancer metastatic effect of the compounds. rsc.orgnih.gov This strategy highlights how the bicyclo[2.2.1]heptane framework can be integrated into larger, functional polycyclic systems to achieve specific material or biological properties.
Development of Functional Additives
Beyond polymer modification, derivatives of the bicyclo[2.2.1]heptane skeleton are being explored as specialized functional additives, such as antimicrobial agents for industrial fluids.
Research has been conducted on the synthesis of novel amide alkyl halide complexes based on the bicyclo[2.2.1]heptene framework for use as fungicidal additives in lubricating and cooling liquids. researchgate.net In one study, bicyclo[2.2.1]-hept-5-en-2-carboxylic acid was first synthesized and then reacted with triethylenetetramine (B94423) to form an N-(2-(propylamino)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. researchgate.net This amide was subsequently reacted with alkyl halides to obtain inorganic anionic amide complexes. researchgate.net
These complexes were then tested for their antimicrobial effects against the fungal species Aspergillus niger. The effectiveness of the additives was determined by measuring the diameter of the zone of microbial destruction. The results indicated that the synthesized complexes exhibited significant fungicidal properties, with larger destruction zones indicating higher antimicrobial activity. researchgate.net This application demonstrates the utility of the bicyclo[2.2.1]heptane scaffold in creating functional additives for protecting industrial materials from microbial degradation.
| Fungal Species | Additive Concentration | Destruction Zone Diameter (cm) | Efficacy |
| Aspergillus niger | 0.25% | Varies by complex | Effective |
| Aspergillus niger | 0.5% | Varies by complex | High |
Data interpretation based on a study by Ibrahimli et al. researchgate.net The table indicates that the synthesized amide complexes showed effective fungicidal properties, with efficacy dependent on the specific complex and concentration.
Applications in Catalysis and Ligand Design Utilizing Bicyclic Amine Structures
The inherent chirality and rigid framework of bicyclo[2.2.1]heptane derivatives make them exceptional candidates for the design of chiral ligands and auxiliaries in asymmetric catalysis. While direct applications of this compound are not extensively documented in publicly available research, the broader class of bicyclic amines, particularly those derived from the norbornene scaffold, have demonstrated significant potential in inducing stereoselectivity in a variety of chemical transformations.
The strategic placement of the amine group on the bicyclic skeleton allows for its conversion into a range of coordinating moieties, such as phosphines, which are crucial for the formation of transition metal catalysts. These catalysts, in turn, are instrumental in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule.
Research into related structures, such as those derived from camphor (B46023) or other bicyclic systems, has shown that ligands incorporating these rigid backbones can achieve high levels of enantioselectivity in reactions like asymmetric hydrogenation and carbon-carbon bond formation. For instance, chiral 1,2-aminophosphine ligands have been synthesized and successfully applied in asymmetric catalysis. researchgate.net The rigidity of the bicyclo[2.2.1]heptane framework is key to creating a well-defined chiral environment around the metal center, which is essential for effective stereochemical control.
Derivatives of the bicyclo[2.2.1]heptane system have been utilized as chiral auxiliaries, where the chiral amine moiety directs the stereochemical outcome of a reaction before being cleaved from the product molecule. pwr.edu.pl This approach has been valuable in the synthesis of complex, enantiomerically pure molecules.
Q & A
Q. Table 1: Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| LiAlH₄ Reduction | THF, 0°C, N₂ atmosphere | 75–85 | ≥95 | |
| Pd/C Hydrogenation | MeOH, 2 atm H₂, 50°C | 60–70 | 90–92 | |
| Hantzsch Reaction | Ethanol reflux, 8 hours | 55–65 | 85–90 |
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Contradictions often arise from:
- Structural isomerism : Stereochemical variations (e.g., (1R,2R,4S) vs. (1S,2R,4R)) lead to divergent receptor-binding profiles. Use chiral HPLC or X-ray crystallography to confirm configurations .
- Assay variability : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) across labs using positive controls (e.g., reference inhibitors) and replicate trials (n ≥ 3) .
- Theoretical alignment : Link results to computational models (e.g., molecular docking with AutoDock Vina) to validate mechanistic hypotheses .
Q. Example Workflow :
Validate stereochemistry via NMR (NOESY for spatial proximity) .
Replicate assays under identical buffer/pH conditions.
Cross-reference with DFT calculations (e.g., Gibbs free energy of binding) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and ring strain effects (e.g., δ 2.5–3.5 ppm for bridgehead protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₁₁N, theoretical 111.18 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and bicyclic C-C vibrations .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Signals | Structural Insight |
|---|---|---|
| ¹H NMR | δ 1.2–1.8 (m, bridgehead CH₂) | Bicyclic rigidity |
| HRMS | m/z 111.18 [M+H]⁺ | Molecular formula validation |
| IR | 3280 cm⁻¹ (N-H stretch) | Primary amine confirmation |
Advanced: How can AI-driven tools enhance experimental design for novel this compound analogs?
Methodological Answer:
- Hypothesis generation : Tools like Science Navigator suggest synthetic pathways via retrosynthetic analysis (e.g., prioritizing Grignard vs. Suzuki couplings) .
- DOE optimization : AI platforms (e.g., Synthia) model reaction parameters (temperature, catalyst loading) to maximize yield .
- Data mining : NLP algorithms extract structure-activity relationships (SAR) from patents/literature to prioritize targets .
Q. Case Study :
- Objective : Optimize enantioselective synthesis of (1R,2R,4S)-isomer.
- AI Input : Historical data on chiral catalysts (e.g., BINAP/Pd).
- Output : Predicted optimal conditions: 10 mol% Pd(OAc)₂, 15 mol% (R)-BINAP, 40°C .
Basic: What safety protocols are essential for handling this compound in lab settings?
Methodological Answer:
- Ventilation : Use fume hoods due to volatility (bp ~180°C) and amine vapors .
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
- Spill management : Neutralize with dilute HCl (1M) and absorb with vermiculite .
Advanced: How can researchers design mechanistic studies to elucidate the compound’s role in asymmetric catalysis?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
- In-situ spectroscopy : Monitor intermediates via FTIR or Raman during catalytic cycles .
- Theoretical framework : Apply Marcus theory to model electron transfer in redox-active derivatives .
Q. Table 3: Mechanistic Probes
| Probe | Application | Outcome Metric |
|---|---|---|
| KIE (D vs. H) | C-H activation energy barrier | Δk (deuterated vs. H) |
| In-situ FTIR | Real-time intermediate detection | Peak assignment (e.g., C=O) |
Basic: How should researchers evaluate the compound’s toxicity profile for pharmacological applications?
Methodological Answer:
- In-vitro assays : Use HepG2 cells for hepatic toxicity (IC₅₀) and hERG inhibition assays for cardiotoxicity .
- ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .
- Regulatory compliance : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
